molecular formula C22H25N5O2S B305943 N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

Número de catálogo B305943
Peso molecular: 423.5 g/mol
Clave InChI: SIINGYVYQRDVIP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC) that has been extensively studied for its potential therapeutic applications in various diseases.

Mecanismo De Acción

N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 is a potent and selective inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a key role in regulating vascular tone, platelet aggregation, and cardiac function. By inhibiting sGC, this compound 73-6691 increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and cardioprotective effects.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to have several biochemical and physiological effects, including vasodilation, antiplatelet effects, and cardioprotective effects. In a preclinical study, this compound 73-6691 was shown to increase the levels of cGMP and reduce pulmonary vascular resistance, leading to improved pulmonary hemodynamics and exercise capacity in a rat model of PAH. In another study, this compound 73-6691 was shown to reduce platelet aggregation and thrombus formation in a rat model of thrombosis. This compound 73-6691 has also been shown to reduce myocardial infarct size and improve cardiac function in a rat model of myocardial ischemia-reperfusion injury.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 is its potency and selectivity for sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological and pathological processes. However, one of the limitations of this compound 73-6691 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Direcciones Futuras

There are several future directions for the study of N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691, including the development of more potent and selective sGC inhibitors, the investigation of the role of cGMP signaling in other diseases, and the exploration of novel therapeutic applications for this compound 73-6691. Additionally, further studies are needed to investigate the optimal dosing and administration of this compound 73-6691 in various experimental settings.

Métodos De Síntesis

The synthesis of N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 involves several steps, including the reaction of 2,4-dimethylaniline with ethyl 2-bromoacetate to form the corresponding ester, which is then reacted with thiosemicarbazide to form the thiosemicarbazone. The thiosemicarbazone is then reacted with ethyl chloroacetate to form the corresponding oxadiazole, which is further reacted with sodium azide and ammonium chloride to form the triazole. The final step involves the reaction of the triazole with 4-chlorobenzoyl chloride to form this compound 73-6691.

Aplicaciones Científicas De Investigación

N-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary arterial hypertension (PAH), heart failure, and sickle cell disease. In a preclinical study, this compound 73-6691 was shown to improve pulmonary hemodynamics and exercise capacity in a rat model of PAH. In another study, this compound 73-6691 was shown to improve cardiac function and reduce mortality in a mouse model of heart failure. This compound 73-6691 has also been shown to reduce sickle cell disease-related vaso-occlusive events in a mouse model.

Propiedades

Fórmula molecular

C22H25N5O2S

Peso molecular

423.5 g/mol

Nombre IUPAC

N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C22H25N5O2S/c1-4-27-19(13-23-21(29)17-8-6-5-7-9-17)25-26-22(27)30-14-20(28)24-18-11-10-15(2)12-16(18)3/h5-12H,4,13-14H2,1-3H3,(H,23,29)(H,24,28)

Clave InChI

SIINGYVYQRDVIP-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)C)CNC(=O)C3=CC=CC=C3

SMILES canónico

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)C)CNC(=O)C3=CC=CC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.